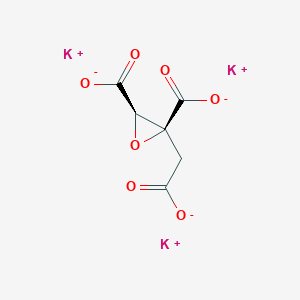
2-(4-Methylpentanamido)acetic acid
説明
2-(4-Methylpentanamido)acetic acid is a chemical compound with the CAS Number: 98552-90-0. Its molecular weight is 173.21 and its MDL number is MFCD11169973 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is [(4-methylpentanoyl)amino]acetic acid. Its InChI Code is 1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
The melting point of this compound is 91-92 degrees Celsius . It is a powder and is stored at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
- Steric Course of Rhodium-Catalyzed Decarbonylation : The study by Otsuka and Floss (1987) explored the decarbonylation of chiral 4-methylpentanal, derived from leucine, to produce chiral acetic acid with significant enantiomeric excess. This research contributes to the understanding of the steric course of rhodium-catalyzed reactions, relevant to organic synthesis (Otsuka & Floss, 1987).
Environmental Interactions
- Influence of Herbicides on Heavy Metal Uptake in Wheat : Skiba, Kobyłecka, and Wolf (2017) investigated the effect of certain herbicides, including 2,4-dichlorophenoxy acetic acid, on the uptake and translocation of heavy metals in wheat. This study provides insights into the environmental and agricultural impact of these chemicals (Skiba, Kobyłecka, & Wolf, 2017).
Catalytic Processes
- Synthesis of Acetic Acid via Methanol Hydrocarboxylation : Qian, Zhang, Cui, and Han (2016) reported a method to synthesize acetic acid from CO2, methanol, and H2 using a bimetallic catalyst. This innovative approach is significant for sustainable chemistry and CO2 transformation (Qian, Zhang, Cui, & Han, 2016).
Toxicological Studies
- Carcinogenic Outcomes from Exposure to Chlorophenoxy Compounds : Stackelberg (2013) conducted a systematic review to evaluate the potential carcinogenic effects of chlorophenoxy compounds, including 2,4-D and MCPA, highlighting the complexities of determining the carcinogenic potential of these chemicals (Stackelberg, 2013).
Metabolic Studies
- Metabolic Conversion of Acetals to Valproic Acid : Vicchio and Callery (1989) explored the metabolism of acetals to produce valproic acid. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of acetals (Vicchio & Callery, 1989).
Environmental Fate of Herbicides
- Global Trends in Studies of 2,4-D Herbicide Toxicity : Zuanazzi, Ghisi, and Oliveira (2020) provided a comprehensive overview of the research trends and knowledge gaps in the study of 2,4-D herbicide toxicity, offering valuable insights into its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Molecular and Structural Studies
- Hydrogen Bonding in N-Pyrazinoyl-Gabapentin : Wani, Gupta, Kant, Aravinda, and Rai (2013) investigated the structure of N-pyrazinoyl-gabapentin, stabilized by intramolecular hydrogen bonds. This study contributes to the understanding of molecular interactions and stability in chemical compounds (Wani et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-(4-methylpentanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHXZIDVMRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98552-90-0 | |
| Record name | 2-(4-methylpentanamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)












![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)